molecular formula C8H13NO2 B1446912 (2-Tert-butyl-1,3-oxazol-5-yl)methanol CAS No. 1799619-92-3

(2-Tert-butyl-1,3-oxazol-5-yl)methanol

Cat. No.: B1446912
CAS No.: 1799619-92-3
M. Wt: 155.19 g/mol
InChI Key: JLXJZBPIXFPGJN-UHFFFAOYSA-N
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Description

(2-Tert-butyl-1,3-oxazol-5-yl)methanol (CAS 1799619-92-3) is a small organic compound belonging to the oxazole chemical class, characterized by a five-membered ring containing both oxygen and nitrogen atoms . This compound serves as a valuable chemical building block or intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.20 g/mol . Key identifiers include the SMILES string CC(C)(C)C1=NC=C(O1)CO and the InChIKey JLXJZBPIXFPGJN-UHFFFAOYSA-N . Oxazole derivatives are recognized as privileged scaffolds in drug discovery due to their prevalence in pharmacologically active molecules . The structure of this compound, featuring a reactive hydroxymethyl group attached to the heterocyclic core, makes it a versatile precursor for further chemical modifications. Researchers can leverage this functionality to synthesize more complex molecules for various high-throughput screening and structure-activity relationship (SAR) studies . As a supplied product, it is typically presented as a solid powder and should be stored at low temperatures, such as +4°C for short-term or -20°C for long-term preservation, to ensure stability . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions, including wearing protective equipment, and ensure all waste is disposed of by professional standards .

Properties

IUPAC Name

(2-tert-butyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJZBPIXFPGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The tert-butyl substituent at the 2-position and the hydroxymethyl group at the 5-position require selective introduction either prior to or after ring formation.

Specific Preparation Routes for (2-Tert-butyl-1,3-oxazol-5-yl)methanol

Synthesis via Isocyanide-Based Multicomponent Reactions

A notable method involves palladium-catalyzed multicomponent reactions using isocyanides, aldehydes, and bases. For example, related oxazole derivatives have been synthesized by reacting chloro-substituted quinoline aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and bases such as potassium carbonate or cesium carbonate in solvents like ethanol or DMSO at room temperature or elevated temperatures (up to 80°C). The reaction proceeds through tandem oxazole formation and functionalization steps, yielding substituted oxazoles with good selectivity and moderate to high yields.

Although this exact method targets quinoline-oxazole hybrids, the underlying chemistry—using TosMIC as a versatile isocyanide source and base-promoted cyclization—can be adapted to synthesize 1,3-oxazole rings bearing bulky substituents such as tert-butyl groups.

Functionalization of Oxazole Rings via Electrophilic and Nucleophilic Substitution

Electrophilic chlorination and subsequent substitution reactions on oxazole rings have been demonstrated in the synthesis of complex oxazole derivatives. For instance, late-stage electrophilic halogenation followed by nucleophilic displacement or coupling with hydroxymethyl groups is a strategy to install substituents at specific positions on the oxazole ring.

This approach allows for the introduction of the hydroxymethyl substituent at the 5-position after constructing the oxazole ring with the tert-butyl group already installed at the 2-position.

Use of Protected Amino Oxazoles and Subsequent Deprotection

Protected amino oxazoles have been synthesized using amide bond formation and cyclization strategies, followed by selective deprotection to yield hydroxylated oxazole derivatives. This method involves:

  • Formation of amino acid derivatives with oxazole rings
  • Protection of reactive groups during synthesis
  • Final deprotection steps to reveal hydroxymethyl functionalities

This strategy is useful for preparing oxazole derivatives with sensitive functional groups such as hydroxyls.

Proposed Synthetic Route for this compound

Based on the collected data and typical synthetic approaches for similar compounds, the preparation of this compound likely involves the following key steps:

Step Reaction Type Reagents/Conditions Notes
1 Formation of 2-tert-butyl-substituted oxazole ring Cyclization of α-amino alcohol or aldehyde with tert-butyl group precursor under dehydrative conditions or via TosMIC-mediated multicomponent reaction Base (e.g., K2CO3 or Cs2CO3), solvent (EtOH or DMSO), room temp to 80°C
2 Introduction or preservation of hydroxymethyl group at 5-position Functional group manipulation via substitution or protection/deprotection strategies Electrophilic substitution or nucleophilic addition
3 Purification Column chromatography or recrystallization Use of solvents such as ethanol, methanol, or 2-propanol

Data Table: Summary of Reaction Conditions from Related Oxazole Syntheses

Reference Starting Materials Catalyst/Base Solvent Temperature Reaction Time Purification Yield (%)
Pd-catalyzed multicomponent reaction 2-chloro-quinoline-3-carbaldehyde, TosMIC Pd(OAc)2, Cs2CO3 DMSO:H2O (9:1) 80°C 4 h Column chromatography, recrystallization Moderate to high (not specified)
Electrophilic halogenation and substitution Oxazole derivatives LiHMDS, Iodine THF -78°C to RT 1-16 h Flash chromatography Not specified
Protected amino oxazoles synthesis Carboxylic acids, amino alcohols HCl, MeCN MeCN Room temp Several hours Precipitation, recrystallization Not specified

Research Findings and Notes

  • The use of p-toluenesulfonylmethyl isocyanide (TosMIC) is a versatile approach for oxazole ring formation, allowing for the introduction of substituents at defined positions.
  • Bases such as potassium carbonate and cesium carbonate facilitate cyclization and substitution reactions without harsh conditions.
  • Palladium catalysis can be employed for multicomponent reactions to build complex oxazole derivatives efficiently.
  • Protection and deprotection strategies are essential when sensitive functional groups like hydroxymethyl are present, to avoid side reactions such as sulfonation.
  • No direct literature was found providing a one-step synthesis of this compound, but the above methods are adaptable for its preparation based on structural similarity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: (2-Tert-butyl-1,3-oxazol-5-yl)carboxylic acid.

    Reduction: (2-Tert-butyl-1,3-oxazoline-5-yl)methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2-Tert-butyl-1,3-oxazol-5-yl)methanol serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating advancements in synthetic methodologies.

Biology

This compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains.
  • Anticancer Effects : Research indicates that it could modulate pathways involved in cancer cell proliferation and apoptosis.

Medicine

The compound is being explored as a lead candidate in drug development due to its ability to interact with various biochemical targets. Its role in influencing oxidative stress responses makes it a candidate for therapeutic applications in diseases linked to oxidative damage.

Industry

In industrial applications, this compound is utilized in the development of new materials. Its properties are being harnessed to create polymers and catalysts with specific functionalities.

Cellular Effects

Research indicates that this compound influences cellular metabolism and signaling pathways. It has been shown to enhance metabolic activity and reduce oxidative stress under specific experimental conditions.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Proliferation

In vitro experiments involving cancer cell lines revealed that this compound could inhibit cell growth through modulation of cell cycle regulators. The findings suggest that it may have utility as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (2-Tert-butyl-1,3-oxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional diversity of 1,3-oxazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of (2-tert-butyl-1,3-oxazol-5-yl)methanol with analogous compounds:

Structural Analogues with Varying Substituents
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound tert-butyl (2), hydroxymethyl (5) C₈H₁₃NO₂ 155.2 High lipophilicity; synthetic intermediate
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol 4-methyl, 2-(2-methylphenyl) C₁₂H₁₃NO₂ 203.24 Discontinued; potential bioactivity
(2,4-Dimethyl-1,3-oxazol-5-yl)methanol 2,4-dimethyl C₆H₉NO₂ 127.14 Synthesized via ethyl ester reduction (81% yield)
[2-(3,5-Dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-5-yl]methanol 3,5-dichlorophenyl, 4,4-dimethyl C₁₂H₁₃Cl₂NO₂ 286.15 Halogenated derivative; enhanced reactivity
(2-Thiophen-2-yl-1,3-oxazol-5-yl)-methanol thiophen-2-yl (2) C₈H₇NO₂S 181.2 Sulfur-containing; potential electronic applications

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., bromophenyl or dichlorophenyl) exhibit higher logP values than the target compound, favoring membrane permeability .
  • Synthetic Accessibility : The dimethyl derivative (CAS 214553-55-6) is synthesized via a high-yield (81%) ester reduction, whereas the target compound’s commercial availability suggests scalable production .
Heterocyclic Variants
Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences References
This compound 1,3-oxazole C₈H₁₃NO₂ 155.2 Five-membered oxazole ring with one oxygen and one nitrogen
(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol 1,2,4-oxadiazole C₇H₁₂N₂O₂ 156.18 Five-membered oxadiazole with two nitrogens; higher polarity

Key Observations :

  • Electronic Properties : The 1,2,4-oxadiazole variant (with two nitrogens) may exhibit stronger hydrogen-bonding capacity compared to the 1,3-oxazole core .
  • Bioactivity: Sulfonamide derivatives of 1,3-oxazoles (e.g., N-(4-cyano-1,3-oxazol-5-yl) sulfonamides) show anticancer activity (GI₅₀ < 100 µM), though the target compound’s biological profile remains unexplored .

Biological Activity

Overview

(2-Tert-butyl-1,3-oxazol-5-yl)methanol is a compound belonging to the oxazole family, characterized by its unique structure that includes a tert-butyl group and a hydroxymethyl group. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biochemical interactions, mechanisms of action, and research findings related to the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H11NO2\text{C}_8\text{H}_{11}\text{N}\text{O}_2

Interaction with Biomolecules

This compound interacts with various enzymes, proteins, and other biomolecules. It has been observed to influence cellular functions by modulating signaling pathways and gene expression. The compound's interaction with enzymes involved in oxidative stress responses suggests its potential role in metabolic regulation.

Cellular Effects

The compound exhibits profound effects on different cell types. It influences cellular metabolism and signaling pathways, which can lead to enhanced metabolic activity and reduced oxidative stress under specific conditions.

Targeting Biological Pathways

This compound is known to interact with various biological targets through several mechanisms:

  • Enzyme Inhibition/Activation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may block receptor binding sites, disrupting normal cellular signaling.
  • Protein Function Disruption : The compound can alter protein functions by binding to critical sites.

Antimicrobial Activity

Studies have indicated that this compound demonstrates antimicrobial properties against a range of pathogens. Its efficacy has been tested against ESKAPE pathogens, which are known for their antibiotic resistance .

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Klebsiella pneumoniaeLow

Anticancer Properties

Research has shown that this compound exhibits potential anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways associated with cell survival and death .

Study 1: Efficacy Against ESKAPE Pathogens

A study published in MDPI demonstrated the synthesis of oxazole derivatives, including this compound, which showed significant activity against ESKAPE pathogens. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Mechanisms

In another study focusing on cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Tert-butyl-1,3-oxazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Routes : Common methods include cyclization of precursors like 4-tert-butylbenzaldehyde with amines in methanol or palladium-catalyzed reactions with isocyanides .
  • Optimization : Key parameters include solvent choice (ethanol or DMF), base selection (K₂CO₃ or NaOH), and temperature control (60–80°C). Purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., tert-butyl at δ 1.3 ppm, oxazole protons at δ 7.2–8.1 ppm) .
  • IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=N/C-O oxazole ring) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., ~165–245 g/mol depending on substituents) .

Q. How is the tert-butyl group’s steric and electronic impact assessed in this compound?

  • Computational Analysis : Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) model steric hindrance and electron-donating effects on the oxazole ring’s reactivity .
  • Experimental Data : Compare reaction rates or regioselectivity with non-tert-butyl analogs to isolate steric/electronic contributions .

Advanced Research Questions

Q. What computational strategies predict the biological target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. The tert-butyl group may enhance hydrophobic interactions in binding pockets .
  • QSAR Models : Corolate substituent electronic parameters (Hammett σ) with activity data from analogs to predict potency .

Q. How can crystallographic challenges with this compound be addressed?

  • Crystallization : Slow evaporation from DMSO/water mixtures improves crystal formation. The tert-butyl group may induce disorder; low-temperature (100 K) data collection reduces thermal motion artifacts .
  • Refinement : SHELXL (via OLEX2) handles disorder modeling and anisotropic displacement parameters. Twin refinement may be needed for complex crystals .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

  • Standardized Assays : Use consistent cell lines (e.g., HCT-116 for anticancer screening) and dose ranges (1–100 µM) to minimize variability .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway modulations unique to the tert-butyl substituent .

Q. How can the oxazole ring be modified to improve pharmacokinetic properties?

  • Prodrug Design : Esterify the methanol group to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize the ring against metabolic oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Tert-butyl-1,3-oxazol-5-yl)methanol
Reactant of Route 2
(2-Tert-butyl-1,3-oxazol-5-yl)methanol

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